molecular formula C27H50N6O6S B8082350 Bax inhibiting peptide V5 (bip-V5)

Bax inhibiting peptide V5 (bip-V5)

Cat. No.: B8082350
M. Wt: 586.8 g/mol
InChI Key: NHMUTADCTDDWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax inhibiting peptide V5 (bip-V5) is a cell-permeable pentapeptide designed to inhibit the activation of Bax, a pro-apoptotic member of the Bcl-2 family of proteins. Bax plays a crucial role in mitochondria-dependent apoptosis, and its inhibition by bip-V5 has shown potential in reducing apoptosis in various cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bax inhibiting peptide V5 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of bip-V5 follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Bax inhibiting peptide V5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the pentapeptide sequence Val-Pro-Met-Leu-Lys, which constitutes bip-V5 .

Mechanism of Action

Bax inhibiting peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition blocks the release of cytochrome c and subsequent activation of caspases, thereby preventing apoptosis. The peptide mimics the Bax-binding domain of Ku70, a DNA-dependent protein kinase, and competes with Bax for binding .

Comparison with Similar Compounds

Similar Compounds

    Bax inhibitor peptide V1: Another peptide that inhibits Bax activation but with a different sequence.

    Bax inhibitor peptide V2: Similar to bip-V5 but with variations in amino acid composition.

    Bax inhibitor peptide V3: Another variant with distinct binding properties.

Uniqueness

Bax inhibiting peptide V5 is unique due to its high specificity and potency in inhibiting Bax-mediated apoptosis. Its cell-permeable nature allows it to effectively enter cells and exert its effects, making it a valuable tool in apoptosis research and therapeutic development .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUTADCTDDWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bax inhibiting peptide V5 (bip-V5)
Reactant of Route 2
Bax inhibiting peptide V5 (bip-V5)
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Reactant of Route 5
Bax inhibiting peptide V5 (bip-V5)
Reactant of Route 6
Bax inhibiting peptide V5 (bip-V5)

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